molecular formula C10H18N2O2 B1441504 (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1286207-63-3

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B1441504
CAS No.: 1286207-63-3
M. Wt: 198.26 g/mol
InChI Key: DWEFNCDGSDYVGA-VIFPVBQESA-N
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Description

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of both a pyrrolidine and a tetrahydropyran ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of a pyrrolidine derivative with a tetrahydropyran derivative under specific conditions. One common method includes the use of amide bond formation reactions, where the amine group of the pyrrolidine reacts with a carboxylic acid derivative of the tetrahydropyran . The reaction conditions often require the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like NaBH4 (sodium borohydride) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has shown promise in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to the combination of both pyrrolidine and tetrahydropyran rings in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to compounds with only one of these rings .

Biological Activity

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, a compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol, has garnered interest in various fields due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings.

1. Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: [(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone
  • CAS Number: 1286207-63-3
  • Molecular Weight: 198.26 g/mol

The compound features a unique dual-ring structure consisting of a pyrrolidine and a tetrahydropyran moiety, which contributes to its distinct reactivity and biological interactions.

2. Synthesis Methods

This compound is typically synthesized through amide bond formation reactions. The synthesis involves:

  • Reagents: A pyrrolidine derivative reacts with a carboxylic acid derivative of tetrahydropyran.
  • Conditions: The reaction conditions are optimized for yield and purity, often employing continuous flow reactors for industrial-scale production.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its structure allows it to effectively bind to active sites, modulating enzymatic activities that are crucial for various biochemical pathways.

3.2 Pharmacological Potential

Research indicates that this compound may have applications in pharmacology, particularly in the development of therapeutics targeting:

  • Cancer Treatment: Preliminary studies suggest potential efficacy in inhibiting certain cancer cell lines.
CompoundTargetIC50 (µM)Reference
This compoundCDK12TBD

4.1 In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against specific cancer cell lines, particularly those overexpressing cyclin-dependent kinases (CDKs). The structure–activity relationship (SAR) analysis has been crucial in understanding its efficacy.

4.2 Toxicological Assessments

Toxicological evaluations indicate that while the compound shows promise, further assessments are necessary to determine its safety profile in vivo. Current data suggest minimal acute toxicity at therapeutic doses, but long-term studies are warranted.

5. Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-3-AminopyrrolidinePyrrolidine onlyLimited activity
Tetrahydro-2H-pyran-4-methanoneTetrahydropyran onlyModerate activity

The combination of both structural elements in this compound enhances its biological properties compared to its counterparts.

Properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8/h8-9H,1-7,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEFNCDGSDYVGA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.